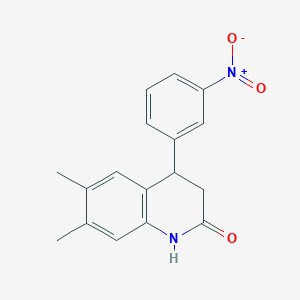
6,7-dimethyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone
説明
6,7-dimethyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinone derivatives and has been shown to exhibit a range of interesting biological properties.
作用機序
The mechanism of action of 6,7-dimethyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone is complex and not fully understood. This compound has been shown to act as an electron acceptor and donate electrons to various biological molecules, including proteins and enzymes. This process can lead to the generation of reactive oxygen species, which can have both beneficial and harmful effects on biological systems. This compound has also been shown to inhibit the activity of certain enzymes, including NADH dehydrogenase and succinate dehydrogenase, which play important roles in cellular respiration.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. One of the most interesting effects of this compound is its ability to induce oxidative stress in cells. This property has been exploited in a variety of studies to investigate the role of reactive oxygen species in various biological processes. This compound has also been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
6,7-dimethyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments, including its ability to act as an electron acceptor and donate electrons to various biological molecules. This property has been exploited in a variety of studies to investigate the redox properties of various enzymes and proteins. However, this compound also has several limitations, including its potential toxicity and instability. Careful handling and storage are required to ensure the stability and safety of this compound.
将来の方向性
There are several future directions for research on 6,7-dimethyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of new synthetic methods for this compound that are more efficient and less toxic. Another area of interest is the investigation of the role of this compound in various biological processes, including the electron transport chain in mitochondria and the regulation of reactive oxygen species. Finally, the potential therapeutic applications of this compound, including its use as an anti-inflammatory agent and as a cancer treatment, should be further explored.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound exhibits a range of interesting biological properties, including its ability to act as an electron acceptor and donate electrons to various biological molecules. This compound has several advantages for lab experiments, but also has several limitations due to its potential toxicity and instability. Future research on this compound should focus on the development of new synthetic methods, investigation of its role in various biological processes, and potential therapeutic applications.
科学的研究の応用
6,7-dimethyl-4-(3-nitrophenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in scientific research. One of the most interesting properties of this compound is its ability to act as an electron acceptor and donate electrons to various biological molecules. This property has been exploited in a variety of studies to investigate the redox properties of various enzymes and proteins. This compound has also been used as a probe to study the electron transport chain in mitochondria and to investigate the role of reactive oxygen species in various biological processes.
特性
IUPAC Name |
6,7-dimethyl-4-(3-nitrophenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-6-15-14(9-17(20)18-16(15)7-11(10)2)12-4-3-5-13(8-12)19(21)22/h3-8,14H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUKYGUCLDVAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



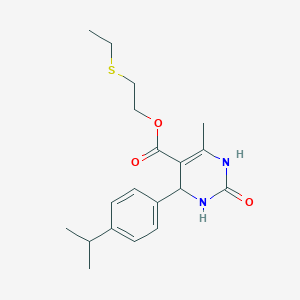
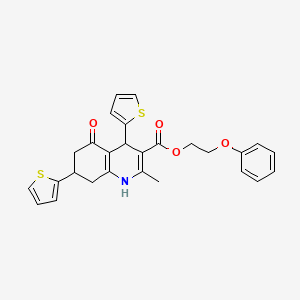
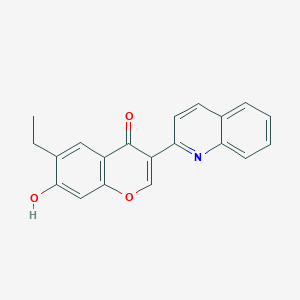
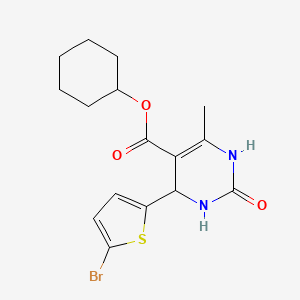
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B3984180.png)
![8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B3984185.png)
![4-chloro-N-[2-(4-chlorobenzoyl)-4-fluorophenyl]benzamide](/img/structure/B3984190.png)

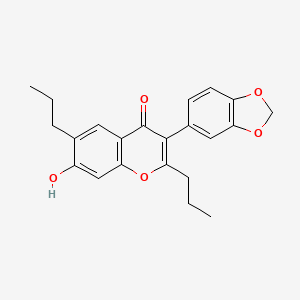
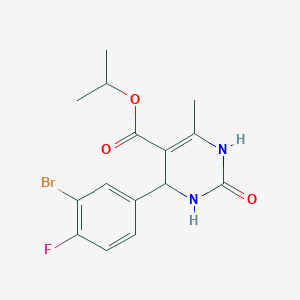
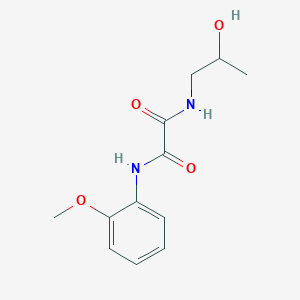
![4-methyl-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B3984215.png)
![3-(4-bromophenyl)-1-[4-(dimethylamino)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984239.png)
![5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3984243.png)